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Compound of Interest

Compound Name: 2,6-Dibenzylcyclohexanone

Cat. No.: B15475358

Introduction

This technical guide provides an overview of the spectroscopic characterization of 2,6-
disubstituted cyclohexanone derivatives. While comprehensive experimental spectroscopic
data for 2,6-dibenzylcyclohexanone (CAS No: 36040-03-6, Molecular Formula: C20H220) is
not readily available in the reviewed literature, this document presents detailed spectroscopic
data for the closely related and structurally similar compound, (2E,6E)-2,6-
dibenzylidenecyclohexanone (CAS No: 897-78-9, Molecular Formula: C20H180). The
experimental protocols and data interpretation provided herein serve as a practical reference
for researchers and scientists engaged in the analysis of this class of compounds.

Distinction between 2,6-Dibenzylcyclohexanone and 2,6-
Dibenzylidenecyclohexanone

It is crucial to differentiate between 2,6-dibenzylcyclohexanone and 2,6-
dibenzylidenecyclohexanone. The former contains two benzyl groups attached to the
cyclohexanone ring via single bonds, resulting in a saturated linkage. In contrast, the latter
features two benzylidene groups connected by double bonds, creating an a,3-unsaturated
ketone system. This structural difference significantly influences their respective spectroscopic
properties.
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Spectroscopic Data of (2E,6E)-2,6-
Dibenzylidenecyclohexanone

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for (2E,6E)-2,6-dibenzylidenecyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The *H and 3C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Table 1: *H NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

Chemical Shift ()

Multiplicity Integration Assignment

ppm
7.84 S 2H Vinylic protons

Aromatic protons
7.50 d 4H

(ortho)

Aromatic protons
7.44 t 4H

(meta)

Aromatic protons
7.39-7.34 m 2H

(para)

Allylic protons on
3.02-2.89 m 4H cyclohexanone ring

(C3 and C5)

Methylene protons on
1.82 dt 2H cyclohexanone ring

(C4)

Table 2: 13C NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
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Chemical Shift (6) ppm

Assignment

190.41 Carbonyl carbon (C=0)

136.96 Vinylic carbons

136.23 Aromatic carbons (quaternary)

136.01 Aromatic carbons (quaternary)

130.39 Aromatic carbons (CH)

128.61 Aromatic carbons (CH)

128.41 Aromatic carbons (CH)

08.48 Allylic carbons on cyclohexanone ring (C3 and
C5)

23.04 Methylene carbon on cyclohexanone ring (C4)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

Wavenumber (cm~—2)

Assignment

2915 C-H stretching (aliphatic)

1659.35 C=0 stretching (conjugated ketone)

1596.92 C=C stretching (aromatic and vinylic)
1267.39 C-H bending

1153.86 C-0O stretching

817.10 C-H out-of-plane bending (aromatic)
520.97 Skeletal vibrations
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Table 4: Mass Spectrometry Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

miz Interpretation

274 Molecular ion [M]*

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is
dissolved in a deuterated solvent, such as chloroform-d (CDCIs), and tetramethylsilane (TMS)
Is used as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EIl) source coupled with a
mass analyzer. The sample is introduced into the instrument, ionized, and the resulting
fragments are detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Disubstituted
Cyclohexanones: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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